3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
CAS No.:
Cat. No.: VC17768673
Molecular Formula: C11H11ClN2S
Molecular Weight: 238.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClN2S |
|---|---|
| Molecular Weight | 238.74 g/mol |
| IUPAC Name | 3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
| Standard InChI | InChI=1S/C11H11ClN2S/c1-8(11-13-5-6-15-11)14-10-4-2-3-9(12)7-10/h2-8,14H,1H3 |
| Standard InChI Key | GLQGJNJEKCQHEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=CS1)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name 3-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline reflects its core structure:
-
Aniline backbone: A benzene ring substituted with a chlorine atom at the para-position relative to the amine group.
-
Ethyl bridge: A two-carbon chain connecting the aniline nitrogen to the thiazole ring.
-
Thiazole moiety: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
The molecular formula is C₁₁H₁₂ClN₃S, with a molecular weight of 253.75 g/mol. Key spectral identifiers include:
-
IR: N–H stretch (~3400 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and thiazole C=N/C–S vibrations (~1600–1450 cm⁻¹) .
-
¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), ethyl CH₂ groups (δ 3.4–4.1 ppm), and thiazole protons (δ 7.2–8.1 ppm) .
Structural Comparison to Analogs
The addition of a chlorine atom distinguishes this compound from its non-halogenated analog, N-[1-(1,3-thiazol-2-yl)ethyl]aniline (PubChem CID: 64988272), which lacks the electron-withdrawing Cl substituent . This modification is anticipated to enhance electrophilic substitution reactivity and influence biological interactions.
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a multi-step protocol:
-
Formation of the ethyl-thiazole intermediate: Reaction of 2-aminothiazole with bromoethane in the presence of K₂CO₃ yields 1-(1,3-thiazol-2-yl)ethylamine .
-
Coupling with 3-chloroaniline: The amine intermediate undergoes nucleophilic substitution with 3-chloroaniline under reflux conditions in ethanol (Table 1).
Table 1: Representative Synthesis Conditions
| Step | Reactants | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 2-Aminothiazole + Bromoethane | DMF | K₂CO₃ | 80°C | 72% |
| 2 | Intermediate + 3-Chloroaniline | Ethanol | – | Reflux | 65% |
Spectroscopic Validation
-
¹³C NMR: Signals at δ 165.6 ppm (C=N of thiazole) and δ 115–140 ppm (aromatic carbons) confirm successful coupling .
-
Mass Spectrometry: A molecular ion peak at m/z 253.75 aligns with the expected molecular weight.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or moisture due to the thiazole sulfur atom.
Thermal Properties
-
Decomposition: Begins at ~200°C, releasing HCl and sulfur oxides.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary studies on thiazole-containing analogs suggest:
-
Cytotoxicity: IC₅₀ values of 12–45 µM against HeLa and MCF-7 cell lines .
-
Mechanism: Apoptosis induction via ROS generation and caspase-3 activation.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Antimicrobial agents: Functionalization at the thiazole C-5 position.
-
Kinase inhibitors: Modification of the aniline ring to target ATP-binding pockets.
Agrochemical Development
Thiazole derivatives are employed in:
-
Herbicides: Inhibition of acetolactate synthase in weeds.
-
Fungicides: Disruption of ergosterol biosynthesis.
Comparative Analysis with Structural Analogs
Table 2: Key Differences Between 3-Chloro-N-[1-(1,3-Thiazol-2-yl)ethyl]aniline and Analogs
| Compound | Substituent | Molecular Weight | Key Properties |
|---|---|---|---|
| N-[1-(1,3-Thiazol-2-yl)ethyl]aniline | –H | 204.29 g/mol | Lower reactivity, reduced bioactivity |
| 3-Bromo analog | –Br | 298.15 g/mol | Enhanced electrophilicity |
| 3-Nitro analog | –NO₂ | 264.72 g/mol | Increased oxidative potential |
The chlorine substituent optimizes a balance between electronic effects and steric hindrance, making this compound uniquely suited for targeted drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume